- Copper-Catalyzed Trifluoromethylation of Allylsilanes, Angewandte Chemie, 2012, 51(19), 4577-4580

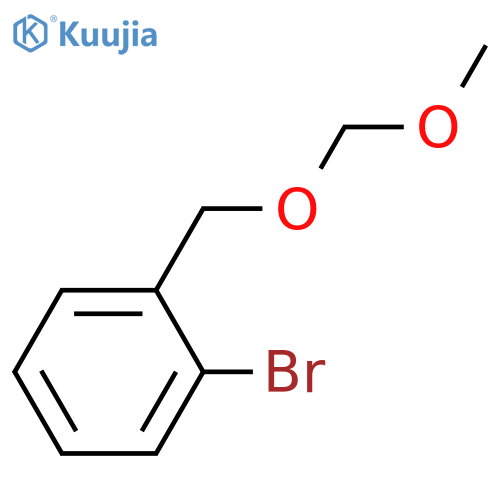

Cas no 94236-21-2 (1-Bromo-2-((methoxymethoxy)methyl)benzene)

94236-21-2 structure

Nome do Produto:1-Bromo-2-((methoxymethoxy)methyl)benzene

1-Bromo-2-((methoxymethoxy)methyl)benzene Propriedades químicas e físicas

Nomes e Identificadores

-

- 1-Bromo-2-((methoxymethoxy)methyl)benzene

- 1-bromo-2-(methoxymethoxymethyl)benzene

- Benzene, 1-bromo-2-[(methoxymethoxy)methyl]-

- 2-BrC6H4CH2OMOM

- 2-bromo-1-(methoxymethoxy)methyl benzene

- 2-bromobenzyl methoxymethyl ether

- Benzene,1-bromo-2-[(methoxymethoxy)methyl]

- 1-Bromo-2-[(methoxymethoxy)methyl]benzene (ACI)

- CS-13560

- C11531

- DTXSID30474356

- CS-M0248

- 1-bromo-2-[(methoxymethoxy)methyl]benzene

- SCHEMBL500785

- 1-bromo-2-((methoxymethoxy)methyl)-benzene

- 2-bromo-1-(methoxymethoxymethyl)benzene

- 94236-21-2

- 2-Bromo-[1-(methoxymethoxy)methyl]benzene

- DB-097885

- AKOS016007353

- DIZPEZNNOODNQE-UHFFFAOYSA-N

-

- MDL: MFCD18207049

- Inchi: 1S/C9H11BrO2/c1-11-7-12-6-8-4-2-3-5-9(8)10/h2-5H,6-7H2,1H3

- Chave InChI: DIZPEZNNOODNQE-UHFFFAOYSA-N

- SMILES: BrC1C(COCOC)=CC=CC=1

Propriedades Computadas

- Massa Exacta: 229.99400

- Massa monoisotópica: 229.99424g/mol

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 2

- Contagem de Átomos Pesados: 12

- Contagem de Ligações Rotativas: 4

- Complexidade: 119

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 2.2

- Superfície polar topológica: 18.5Ų

Propriedades Experimentais

- PSA: 18.46000

- LogP: 2.56960

1-Bromo-2-((methoxymethoxy)methyl)benzene Informações de segurança

- Palavra de Sinal:warning

- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation

- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313

- Instrução de Segurança: H303+H313+H333

- Condição de armazenamento:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Bromo-2-((methoxymethoxy)methyl)benzene Dados aduaneiros

- CÓDIGO SH:2909309090

- Dados aduaneiros:

China Customs Code:

2909309090Overview:

2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Bromo-2-((methoxymethoxy)methyl)benzene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048865-1g |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 97% | 1g |

¥1874.00 | 2024-04-24 | |

| TRC | B711273-10mg |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 10mg |

$ 50.00 | 2022-06-06 | ||

| Chemenu | CM195014-5g |

1-bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 95% | 5g |

$593 | 2022-06-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048865-100mg |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 97% | 100mg |

¥562.00 | 2024-04-24 | |

| Chemenu | CM195014-5g |

1-bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 95% | 5g |

$593 | 2021-06-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1048865-250mg |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 97% | 250mg |

¥937.00 | 2024-04-24 | |

| Aaron | AR006DM7-250mg |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 95% | 250mg |

$500.00 | 2025-02-11 | |

| TRC | B711273-100mg |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 100mg |

$ 160.00 | 2022-06-06 | ||

| TRC | B711273-50mg |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 50mg |

$ 95.00 | 2022-06-06 | ||

| Alichem | A019089338-1g |

1-Bromo-2-((methoxymethoxy)methyl)benzene |

94236-21-2 | 95% | 1g |

$400.00 | 2023-08-31 |

1-Bromo-2-((methoxymethoxy)methyl)benzene Método de produção

Synthetic Routes 1

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C

1.2 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 1 h, 0 °C

1.3 Reagents: Ammonium chloride Solvents: Water

Referência

Synthetic Routes 2

Condições de reacção

1.1 Catalysts: Copper oxide (CuO) (supported on poly(4-vinylpyridine)) ; 1 min, rt

Referência

- P4VPy-CuO nanoparticles as a novel and reusable catalyst: application at the protection of alcohols, phenols and amines, Journal of the Iranian Chemical Society, 2016, 13(9), 1699-1712

Synthetic Routes 3

Condições de reacção

Referência

- Preparation of tetrahydrodibenzocycloheptapyridines as antidepressants, Japan, , ,

Synthetic Routes 4

Condições de reacção

1.1 Catalysts: Phosphonium, triphenyl(phenylmethyl)-, (tribromide) (1:1) Solvents: Chloroform ; 23 min, reflux

Referência

- A mild and efficient method for the methoxymethylation and acetylation of alcohols promoted by benzyltriphenylphosphonium tribromide, Chinese Chemical Letters, 2010, 21(10), 1187-1190

Synthetic Routes 5

Condições de reacção

1.1 Catalysts: 12-Tungstophosphoric acid , 1-Butyl-3-methylimidazolium tetrachloroferrate ; overnight, rt

1.2 20 s, 75 - 82 °C

1.2 20 s, 75 - 82 °C

Referência

- H3PW12O40-[bmim][FeCl4]: a green catalytic system for alkoxymethylation of alcohols and their one-pot interconversion to acetates and TMS-ethers, Journal of the Iranian Chemical Society, 2011, 8(2), 513-524

Synthetic Routes 6

Condições de reacção

1.1 Catalysts: 4,6-Bis(sulfoamino)-1,3,5-triazin-2-yl sulfamate Solvents: Chloroform ; 0.2 h, reflux

Referência

- Melamine trisulfonic acid (MTSA), a new efficient catalyst for the chemoselective methoxymethylation of alcohols, Synthetic Communications, 2010, 40(6), 910-914

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Diisopropylethylamine ; 0 °C; 2 h, 0 °C; 0 °C → rt; 5 h, rt

Referência

- Potential Modes of Interaction of 9-Aminomethyl-9,10-dihydroanthracene (AMDA) Derivatives with the 5-HT2A Receptor: A Ligand Structure-Affinity Relationship, Receptor Mutagenesis and Receptor Modeling Investigation, Journal of Medicinal Chemistry, 2008, 51(21), 6808-6828

Synthetic Routes 8

Condições de reacção

Referência

- Boron-containing small molecules for topical treatment of fungal infections, United States, , ,

Synthetic Routes 9

Condições de reacção

1.1 Catalysts: Iron oxide (Fe3O4) (sulfamic acid-functionalized) ; 2 - 3 h, rt

Referência

- Catalytic application of sulfamic acid-functionalized magnetic Fe3O4 nanoparticles (SA-MNPs) for protection of aromatic carbonyl compounds and alcohols: experimental and theoretical studies, RSC Advances, 2020, 10(73), 44946-44957

Synthetic Routes 10

Condições de reacção

1.1 Catalysts: 12-Tungstophosphoric acid ; 2 h, rt

Referência

- H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions, Canadian Journal of Chemistry, 2008, 86(8), 831-840

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sodium borohydride Solvents: Methanol ; 0 °C; 1 h, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

Referência

- Boron compounds for the treatment of periodontal disease such as infection involving bacteria, viruses, fungi and/or parasites, United States, , ,

Synthetic Routes 12

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Hydrolytically-resistant boron-containing heterocyclic antifungal and antibacterial agents for topical therapy of ungual and periungual infections, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt

Referência

- Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690), for the Potential Treatment of Onychomycosis, Journal of Medicinal Chemistry, 2006, 49(15), 4447-4450

Synthetic Routes 14

Condições de reacção

1.1 Catalysts: Poly[sulfonyl-1,3-phenylenesulfonyl(bromoimino)-1,2-ethanediyl(bromoimino)] ; 2.4 h, rt

Referência

- N,N,N',N'-Tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethyl-benzene-1,3-disulfonamide) as efficient catalysts for the methoxymethylation of alcohols under solvent-free conditions, Journal of the Chinese Chemical Society (Taipei, 2008, 55(3), 632-635

Synthetic Routes 15

Condições de reacção

1.1 Solvents: 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetrachloroindate(1-) (1:1) ; 30 min

Referência

- [C4mim][InCl4]: An efficient catalyst-medium for alkoxymethylation of alcohols and their interconversion to acetates and TMS-ethers, Comptes Rendus Chimie, 2011, 14(6), 568-579

Synthetic Routes 16

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; rt → 0 °C; overnight, rt

Referência

- Boron-containing small molecules as anti-inflammatory agents, World Intellectual Property Organization, , ,

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 0 °C → rt; 15 h, rt

Referência

- Preparation of hydrolytically-resistant borole derivatives as antibacterial and antiviral therapeutics, World Intellectual Property Organization, , ,

1-Bromo-2-((methoxymethoxy)methyl)benzene Raw materials

1-Bromo-2-((methoxymethoxy)methyl)benzene Preparation Products

1-Bromo-2-((methoxymethoxy)methyl)benzene Literatura Relacionada

-

Mengmeng Lan,Guodong Cui,Hongwei Zhang Org. Chem. Front., 2019,6, 3566-3574

-

Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013

-

3. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154

-

R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368

-

5. Book reviews

94236-21-2 (1-Bromo-2-((methoxymethoxy)methyl)benzene) Produtos relacionados

- 2228946-52-7(1-(cyclopropylmethyl)-1H-1,2,3-triazole-4-sulfonyl chloride)

- 2171766-12-2(4-(3-aminopiperidin-3-yl)-1-cyclopropylpiperidin-4-ol)

- 2248330-05-2(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 4-methyl-2-oxabicyclo[2.2.2]octane-1-carboxylate)

- 36848-51-8(3-amino-2-(3,4-dimethoxyphenyl)propan-1-ol)

- 1999-34-4(Glycylmethionine)

- 2228038-44-4(tert-butyl 2-(2S)-oxiran-2-ylmorpholine-4-carboxylate)

- 304883-24-7(3-[2-(2-Hydroxyethoxy)ethyl]-1-(naphthalen-1-yl)urea)

- 42417-76-5(Z-L-aspartic acid-di-tert-butyl ester)

- 1507882-37-2(1-(4-methyl-1,3-thiazol-5-yl)cyclopentylmethanamine)

- 216663-81-9((1R)-1-(5-bromo-2-methoxyphenyl)ethan-1-ol)

Fornecedores recomendados

Enjia Trading Co., Ltd

Membro Ouro

CN Fornecedor

A granel

钜澜化工科技(青岛)有限公司

Membro Ouro

CN Fornecedor

A granel

Hubei Changfu Chemical Co., Ltd.

Membro Ouro

CN Fornecedor

A granel

Baoji Haoxiang Bio-technology Co.Ltd

Membro Ouro

CN Fornecedor

A granel

Hubei Tianan Hongtai Biotechnology Co.,Ltd

Membro Ouro

CN Fornecedor

A granel